molecular formula C18H18N2O4 B2401331 Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate CAS No. 245039-24-1

Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate

Cat. No. B2401331
M. Wt: 326.352
InChI Key: KTAPIOLVLPBDQR-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate” is a chemical compound . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of “Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate” is C18H18N2O4 . The molecular weight is 326.35 .


Physical And Chemical Properties Analysis

Some physical and chemical properties such as boiling point, melting point, and density of “Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate” might be available from chemical suppliers .

Scientific Research Applications

Antimicrobial Activity

A study conducted by Refaat, Moneer, and Khalil (2004) synthesized derivatives related to Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate and evaluated them for antimicrobial activity. They found that these compounds exhibit significant antimicrobial properties, with some showing a broad spectrum of activity (Refaat, Moneer, & Khalil, 2004).

Selective Cyclization and Synthesis of Pyrazolo and Triazolo Pyrimidines

Research by Sweidan et al. (2020) involved the interaction of methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate with amino compounds, leading to the synthesis of pyrazolo and triazolo pyrimidines. This study highlights the compound's role in facilitating selective cyclization processes in chemical synthesis (Sweidan, El-Abadelah, Nazer, & Voelter, 2020).

α-Glucosidase Inhibition

A 2022 study by Santoso et al. demonstrated that 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate, a derivative of the compound , showed higher α-glucosidase inhibition activity than standard drugs. This suggests its potential application in managing diabetes (Santoso, Pamela, Ramadhani, Ilfahmi, Aijijiyah, Purnomo, & Putra, 2022).

Cytotoxicity and Anticancer Properties

Hassan, Hafez, and Osman (2014) synthesized derivatives of the compound and evaluated them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer research and treatment (Hassan, Hafez, & Osman, 2014).

Polymer Stabilization

Yachigo et al. (1988) explored the use of related acrylate derivatives as stabilizers for butadiene polymers. Their study revealed a unique stabilizing mechanism useful in polymer science (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).

properties

IUPAC Name

methyl (E)-3-anilino-2-[(4-methoxybenzoyl)amino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-15-10-8-13(9-11-15)17(21)20-16(18(22)24-2)12-19-14-6-4-3-5-7-14/h3-12,19H,1-2H3,(H,20,21)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAPIOLVLPBDQR-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CNC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/NC2=CC=CC=C2)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.